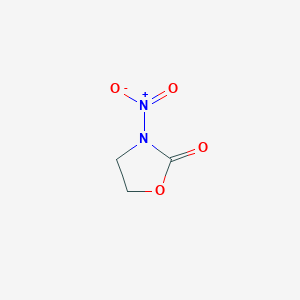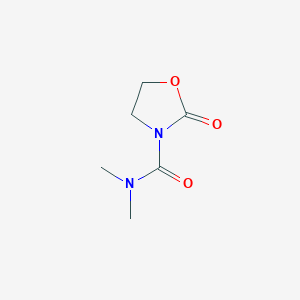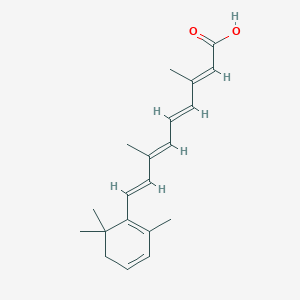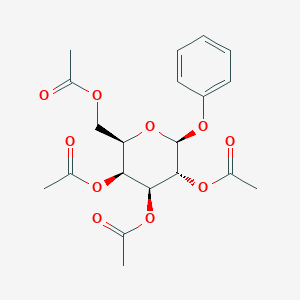
BETA-IONYLIDENEACETONITRIL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BETA-IONYLIDENEACETONITRILE, also known as BETA-IONYLIDENEACETONITRILE, is a useful research compound. Its molecular formula is C15H21N and its molecular weight is 215.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality BETA-IONYLIDENEACETONITRILE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BETA-IONYLIDENEACETONITRILE including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
β-Typ-Titan (Ti)-Legierungen haben aufgrund ihres niedrigen Elastizitätsmoduls und ihrer hervorragenden Biokompatibilität große Aufmerksamkeit als neuartige biomedizinische Materialien erlangt . Obwohl BETA-IONYLIDENEACETONITRIL kein direkter Bestandteil dieser Legierungen ist, kann das Verständnis seiner Eigenschaften die Legierungsentwicklung beeinflussen. Forscher untersuchen die Molybdän-Äquivalenz-(Mo eq)-Methode und die DV-Xα-Molekülorbitalmethode, um β-Typ-Ti-Legierungen mit wünschenswerten Eigenschaften zu schaffen. Diese Legierungen besitzen einen niedrigeren Elastizitätsmodul als andere Ti-Legierungen, übersteigen aber dennoch den Elastizitätsmodul des menschlichen Knochens. Darüber hinaus wurden poröse β-Typ-Ti-Legierungen mit reduziertem Elastizitätsmodul unter Verwendung von Techniken wie Pulvermetallurgie und additiver Fertigung entwickelt. Diese Materialien zeigen vergleichbare mechanische Eigenschaften, Korrosionsbeständigkeit und Biokompatibilität, was sie für Implantatanwendungen geeignet macht .
Formgedächtnislegierungen
Die β-Titanstruktur von this compound trägt zu seinen Formgedächtniseigenschaften bei. Formgedächtnislegierungen (SMAs) können ihre ursprüngliche Form „erinnern“ und nach einer Verformung wieder zu ihr zurückkehren. Diese Materialien finden Anwendungen in medizinischen Geräten (z. B. Stents, orthopädische Implantate) und anderen technischen Bereichen aufgrund ihres superelastischen Verhaltens und ihrer Fähigkeit, ihre Form beim Erhitzen oder beim Entspannen der Spannung wiederherzustellen .
Eigenschaften
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYODHNOTKUUDY-ANKZSMJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














